5-Fluoroisatoic anhydride
CAS No.: 321-69-7
Cat. No.: VC21124648
Molecular Formula: C8H4FNO3
Molecular Weight: 181.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 321-69-7 |
---|---|
Molecular Formula | C8H4FNO3 |
Molecular Weight | 181.12 g/mol |
IUPAC Name | 6-fluoro-1H-3,1-benzoxazine-2,4-dione |
Standard InChI | InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) |
Standard InChI Key | UBKGOWGNYKVYEF-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)C(=O)OC(=O)N2 |
Canonical SMILES | C1=CC2=C(C=C1F)C(=O)OC(=O)N2 |
Introduction
Chemical Identity and Physical Properties
Basic Information
5-Fluoroisatoic anhydride is a fluorinated heterocyclic compound belonging to the benzoxazine family. By analogy with its chlorinated counterpart, it likely features the following characteristics:
Structural Characteristics
Like other isatoic anhydrides, 5-fluoroisatoic anhydride features a benzoxazine core structure with a fluoro substituent at the 5-position (corresponding to the 6-position in benzoxazine numbering). The compound contains a fused bicyclic system with a benzene ring and an oxazine ring with two carbonyl groups.
Synthesis Methods
Comparative Synthesis Approaches
For the chlorinated analog, synthesis proceeds from 5-chloroindole through stirring in a 4:1 mixture of DMF/H₂O for 16 hours at room temperature . A similar approach might be viable for 5-fluoroisatoic anhydride, starting from 5-fluoroindole, although the different electronegativity and reactivity of fluorine compared to chlorine may require modified reaction conditions.
Chemical Reactivity
General Reactivity Patterns
As a member of the isatoic anhydride family, 5-fluoroisatoic anhydride would likely exhibit:
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Susceptibility to nucleophilic attack at the carbonyl groups
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Ring-opening reactions with nucleophiles
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Reactions characteristic of both anhydrides and heterocyclic compounds
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Enhanced electrophilicity compared to non-halogenated analogs due to the electron-withdrawing effect of fluorine
Stability Considerations
The fluorinated compound would likely be moisture-sensitive, similar to 5-chloroisatoic anhydride, which requires careful handling and storage to maintain stability. The C-F bond, being stronger than the C-Cl bond, might confer different stability characteristics compared to the chlorinated analog.
Applications in Organic Synthesis
Building Block Applications
Similar to 5-chloroisatoic anhydride, the fluorinated variant would likely serve as a versatile synthetic intermediate in:
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Preparation of fluorinated heterocyclic compounds
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Synthesis of fluorinated benzazepine derivatives
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Production of fluorinated quinazolinones and benzodiazepines
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Development of modified amino acids and peptides
Pharmaceutical Applications
The 5-chloroisatoic anhydride has been used in the synthesis of 2-acetamidobenzamides with 2-phenoxy functionality, which display antiproliferative activity against certain tumor cell lines . 5-Fluoroisatoic anhydride might offer similar or enhanced properties in pharmaceutical synthesis, particularly where fluorination is desirable for:
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Improved metabolic stability
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Enhanced lipophilicity and membrane permeability
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Altered hydrogen bonding capabilities
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Potential PET imaging applications due to the 18F isotope potential
Research Findings
Biological Activity
While specific research on 5-fluoroisatoic anhydride is limited in the available literature, related halogenated isatoic anhydrides have shown promising properties:
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Derivatives of 5-chloroisatoic anhydride possess strong antioxidant properties
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The compound has been utilized in developing pharmaceutical compounds targeting bacterial infections
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Related structures have been employed in the preparation of inhibitors of delta-5 desaturase
Spectroscopic Characterization
By analogy with the chlorinated analog, 5-fluoroisatoic anhydride would likely exhibit characteristic spectroscopic features. For comparison, 5-chloroisatoic anhydride shows the following ¹H NMR profile:
δ 11.85 (s, br., 1H), 7.96 (dd, J = 0.8, 8.7 Hz, 1H), 7.87 (dd, J = 2.3, 8.7 Hz, 1H), 7.09 (dd, J = 8.8, 0.8 Hz, 1H)
The fluoro analog would likely show distinctive coupling patterns due to F-H coupling, which typically exhibits larger coupling constants than observed with chlorine.
Comparison with Other Halogenated Isatoic Anhydrides
Structure-Activity Relationships
The table below compares key properties of different halogenated isatoic anhydrides:
Synthetic Accessibility
The synthesis of 5-fluoroisatoic anhydride would potentially be more challenging than its chlorinated counterpart due to:
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Higher cost and reactivity of fluorinating agents
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Potentially more stringent reaction conditions
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Different purification requirements
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